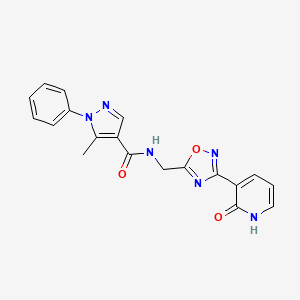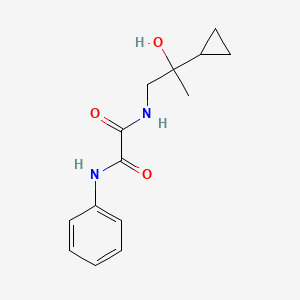
4-(2-Bromophenoxy)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Bromophenoxy)-6-chloropyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromophenoxy group attached at the 4th position and a chlorine atom at the 6th position of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenoxy)-6-chloropyrimidine” would consist of a pyrimidine ring with a bromophenoxy group and a chlorine atom attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of “4-(2-Bromophenoxy)-6-chloropyrimidine” would be influenced by the presence of the bromophenoxy and chloro groups. These groups are electron-withdrawing, which would affect the electron density of the pyrimidine ring and thus its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenoxy)-6-chloropyrimidine” would depend on its specific molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromophenoxy and chloro groups .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Bromophenoxy)-6-chloropyrimidine, focusing on six unique fields:
Pharmaceutical Development
4-(2-Bromophenoxy)-6-chloropyrimidine is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers have explored its use in developing new drugs targeting specific enzymes and receptors, potentially leading to treatments for diseases such as cancer, bacterial infections, and inflammatory conditions .
Agricultural Chemistry
In agricultural chemistry, 4-(2-Bromophenoxy)-6-chloropyrimidine is investigated for its role in creating novel agrochemicals. These compounds can serve as herbicides, fungicides, or insecticides, helping to protect crops from pests and diseases. The compound’s ability to disrupt specific biological pathways in pests makes it a valuable candidate for developing more effective and environmentally friendly agricultural chemicals.
Material Science
Material science applications of 4-(2-Bromophenoxy)-6-chloropyrimidine include its use in the synthesis of advanced materials. Researchers have explored its incorporation into polymers and other materials to enhance properties such as thermal stability, mechanical strength, and resistance to degradation. These materials can be used in various industries, including electronics, automotive, and aerospace .
Environmental Chemistry
In environmental chemistry, 4-(2-Bromophenoxy)-6-chloropyrimidine is studied for its potential to degrade environmental pollutants. Its chemical properties allow it to participate in reactions that break down harmful substances, such as persistent organic pollutants (POPs). This makes it a candidate for developing new methods for environmental remediation and pollution control .
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-bromophenoxy)-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJJXSGEIKCUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)-6-chloropyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2451265.png)
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2451267.png)


![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2451271.png)



![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)
![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2451281.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)